Species Cross-Reactivity Advantage: GSK-872 Is Active Against Both Primate and Rodent RIPK3 Unlike GSK-840
GSK-872 is active against both primate and rodent RIPK3 orthologs, whereas GSK-840—despite being 6- to 9-fold more potent biochemically—exhibits activity only against primate RIPK3 and is unsuitable for rodent in vivo studies [1]. This species cross-reactivity has been functionally validated: in murine peritoneal exudate cells (PECs), GSK-872 rescues TNF/zVAD-induced necroptosis in a concentration-dependent manner, while GSK-840 shows no protective effect in the same murine system [2].
| Evidence Dimension | Species Cross-Reactivity |
|---|---|
| Target Compound Data | Active against both primate and rodent RIPK3; rescues murine PEC viability in necroptosis assays |
| Comparator Or Baseline | GSK-840: Active only against primate RIPK3; no rescue effect in murine PECs |
| Quantified Difference | Qualitative functional difference (active vs. inactive in rodent systems); GSK-840 ~6-9× more potent biochemically but rodent-inactive |
| Conditions | TNF (10 ng/mL) + zVAD-fmk (20 μM) + SMAC007 (100 nM) in murine peritoneal exudate cells, 24h treatment |
Why This Matters
Investigators using rodent disease models must select GSK-872; GSK-840 is functionally inactive in these systems and cannot substitute.
- [1] Gardner CR, Davies KA, Zhang Y, et al. Existing Tool Compounds and Their Applicability. Methods Mol Biol. 2023. View Source
- [2] Mandal P, Berger SB, Pillay S, et al. RIP3 induces apoptosis independent of pronecrotic kinase activity. Mol Cell. 2014;56(4):481-495. Figure 1E. View Source
